Muscopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Synthesis and Analysis

While total synthesis details are complex, one established route to analogs like 11-pyridinophane (normuscopyridine) involves a multi-step process [1]. The key reaction, Hantzsch pyridine synthesis, converts a diketone intermediate into the pyridine ring [1].

The following diagram illustrates this synthetic pathway:

Synthetic pathway for a this compound analog via oxymercuration and Hantzsch pyridine synthesis [1].

For quality control and analysis, High-Performance Thin-Layer Chromatography (HPTLC) is a key method [2]. The general workflow for analyzing musk extracts, which contain this compound, is as follows:

- Sample Preparation: Successively extract musk raw material with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, ethanol). Dissolve the obtained residues for analysis [2].

- Application and Development: Apply sample solutions to a pre-coated silica gel plate alongside standards. Develop the plate in an optimized solvent system within a twin-trough chamber [2].

- Detection and Analysis: Observe the developed plate under UV light (254 nm and 366 nm). Derivatize with a reagent like vanillin-sulfuric acid, then scan at a visible wavelength (e.g., 540 nm). Document Rf values and fingerprint data using specialized software [2].

Pharmacological Profile and Potential

Recent network pharmacology studies suggest this compound is one of several bioactive compounds in Moschus (musk) contributing to antiviral effects against viral respiratory tract infections (VRTIs) [3] [4]. The proposed mechanism involves multi-target action:

Proposed antiviral mechanism of Moschus, where this compound is a bioactive component [3] [4].

The following table summarizes the key experimental findings related to its bioactivity:

| Aspect | Key Findings | Analytical Methods |

|---|---|---|

| Antiviral Potential | Identified as 1 of 12 key bioactive compounds in Moschus; may downregulate MCL1, MAPK3, and CDK2 to inhibit viral replication and modulate host immune response [3] [4]. | Network Pharmacology, Molecular Docking, Multi-omics Analysis [3] [4] |

| Quality Control | Component of musk, which is subject to adulteration. Quality is controlled via quantification of marker compounds like muscone and physicochemical parameters [2]. | HPTLC, GC-HRMS, pH, ash values, extractive values [2] |

References

Muscopyridine in natural musk chemical profiling

Chemical Composition of Natural Musk

Natural musk has a complex and variable chemical profile. The table below summarizes the key classes of compounds identified in recent metabolomic studies [1] [2]:

| Compound Class | Key Examples | Relative Abundance / Notes |

|---|---|---|

| Lipids & Fatty Acids | Tetracosanoic acid methyl ester, various other fatty acids and esters | Most abundant class (51.52%) [1] |

| Macrocyclic Ketones | Muscone, 4-methylcyclopentadecan-1-one, normuscone | ~9%; muscone is the primary active ingredient and quality marker [1] [2] |

| Steroids | Cholesterol, androstane derivatives (e.g., 5α-androstan-3β,17β-diol) | Second-largest lipid component; linked to androgenic effects [2] |

| Pyridine Compounds | Muscopyridine | Identified as a characteristic odor-contributing component [2] |

| Organoheterocyclic Compounds | Various unidentified compounds | 12.12% of detected metabolites [1] |

| Proteins & Peptides | Amino acids, peptides, and proteins | Not fully characterized; contribute to biological activity [2] |

Analytical Workflow for Chemical Profiling

The following diagram illustrates the general workflow for the metabolomic profiling of natural musk using Gas Chromatography-Mass Spectrometry (GC-MS), which is the standard technique for analyzing its volatile and semi-volatile components [1].

General workflow for GC-MS-based metabolomic profiling of natural musk.

Detailed Methodological Notes:

- Sample Preparation: Musk samples (∼60 mg) are weighed. A ball mill is used for homogenization to ensure a representative sample [1].

- Extraction: Samples undergo extraction with a methanol:chloroform (3:1) solvent system. This combination effectively extracts both polar and non-polar metabolites. The homogenate is then centrifuged, and the supernatant is used for analysis [1].

- GC-MS Analysis:

- Column: DB-5MS capillary column (5% diphenyl / 95% dimethylpolysiloxane), 30 m × 250 μm inner diameter, 0.25 μm film thickness [1].

- Temperature Program: Initial temperature 50°C (held for 1 min), then ramped to 310°C at a rate of 10°C/min, and held for 8 min [1].

- Ionization: Electron Impact (EI) mode at 70 eV [1].

- Data and Identification:

- Metabolites are typically identified by comparing acquired mass spectra to standard reference libraries such as the NIST library [1] [2].

- Muscone is a critical quality marker, and its concentration should be determined quantitatively. The Chinese Pharmacopoeia specifies GC-MS and HPLC methods for this purpose, with high-quality musk containing over 2% muscone [1] [2].

Research Implications and Future Perspectives

The chemical complexity of musk means its pharmacology is not attributable to a single component. The high lipid content suggests a role in scent longevity, potentially as a solvent or fixative for volatile odorants like muscone and this compound [1]. Research confirms that multi-component analysis is essential for quality control, as relying solely on muscone is insufficient given the availability of synthetic muscone and the complex nature of the substance [2].

To advance your research on this compound, I suggest the following steps:

- Consult Specialized Databases: Use commercial spectral libraries (NIST, Wiley) and chemical databases (SciFinder, PubChem) to find detailed mass spectra and reference data for this compound.

- Method Adaptation: The GC-MS protocol above is a robust starting point. You may need to optimize parameters like the temperature ramp rate to achieve optimal separation and detection of this compound in your specific samples.

- Focus on Novel Techniques: Recent studies suggest that electronic nose (e-nose) technology and DNA barcoding are emerging as novel methods for the authentication of musk, which could be complementary to chemical analysis [2].

References

Bioactive Compounds in Moschus Secretion: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Then, I will now begin writing the main body of the whitepaper.

Introduction and Biological Source

Moschus, commonly known as musk, is a precious animal-derived secretion with significant historical importance in traditional medicine and the perfumery industry. This aromatic substance is secreted by the musk sac gland of mature male forest musk deer (Moschus berezovskii Flerov), alpine musk deer (Moschus sifanicus Przewalski), and Siberian musk deer (Moschus moschiferus Linnaeus). Musk deer are small ruminants native to Asia, predominantly found in China, and are characterized by their solitary behavior and strong territoriality. These species are currently listed as endangered due to habitat loss and historical overexploitation, leading to their inclusion in Appendix I of CITES (Convention on International Trade in Endangered Species of Wild Fauna and Flora) and Category I of China's State Key Protected Wildlife List [1].

The musk secretion process follows a distinct annual cycle regulated by hormonal changes and environmental factors. Research has identified three primary secretion periods: the prime musk secretion period (PMSP, May-June), during which initial liquid musk is synthesized; the vigorous musk secretion period (VMSP, September), characterized by substantial production of semi-solid musk; and the late musk secretion period (LMSP, October), when the secretion fully matures into solid musk with its characteristic aroma [2] [3]. This secretory cycle is profoundly influenced by testosterone levels, which peak during the vigorous secretion period and demonstrate a positive correlation with musk yield [2]. Recent multiomics studies have revealed that the evolution of musk secretion in musk deer is primarily driven by adaptations in lipid metabolism and cell specialization processes, highlighting the complex biological machinery underlying musk production [4].

Comprehensive Chemical Composition

The chemical profile of Moschus is remarkably complex, comprising both volatile and non-volatile components that contribute to its distinctive aroma and therapeutic properties. Advanced analytical techniques have identified numerous bioactive compounds belonging to several chemical classes.

Table 1: Major Bioactive Compound Classes in Moschus Secretion

| Compound Class | Representative Compounds | Relative Abundance | Biological Significance |

|---|---|---|---|

| Macrocyclic Ketones | Muscone, Normuscone, Cyclotetradecanone, 4-Methylcyclopentadecan-1-one | 9.09% of total metabolites [5] | Primary odor contributors; main medicinal components |

| Steroids | Testosterone, Androst-4-ene-3,17-dione, Etiocholanedione, Cholesterol, Cholestan-3-ol | 6.09% of total metabolites [5] | Androgenic effects; pheromone communication |

| Lipids | Fatty acids, Glycerides, Phospholipids | 51.52% of total metabolites [5] | Energy storage; precursor for volatile compound synthesis |

| Proteins/Peptides | Amino acids, Polypeptides | Variable [1] | Potential immunomodulatory effects |

| Organoheterocyclic Compounds | Pyridine derivatives, Alkaloids | 12.12% of total metabolites [5] | Antimicrobial properties |

Table 2: Key Bioactive Compounds and Their Quantitative Presence

| Compound Name | Chemical Structure | Concentration Range | Pharmacological Activity |

|---|---|---|---|

| Muscone | 3-Methylcyclopentadecan-1-one | >2% in quality musk [1] | Neuroprotective, anti-inflammatory, cardioprotective |

| Testosterone | Androst-4-en-17β-ol-3-one | Varies with secretion stage [2] | Musk secretion regulation, potential antiviral |

| Cyclopentadecanone | Normuscone | Not quantified | Synergistic odor effect |

| 4-Cholesten-3-one | Cholest-4-en-3-one | Not quantified | Steroid hormone precursor |

| Androsta-4,6-diene-3,17-dione | C19H24O2 | Not quantified | Androgen pathway intermediate |

Muscone (3-methylcyclopentadecan-1-one), first isolated in 1906 and characterized in 1926, is universally recognized as the primary active component responsible for both the characteristic aroma and significant pharmacological effects of musk [1]. Recent metabolomic studies have revealed that lipids constitute the most abundant chemical class in musk (51.52%), followed by organic oxygen compounds (28.79%) and organoheterocyclic compounds (12.12%) [5]. This represents a substantial correction to previous underestimations of lipid content and suggests a crucial role for lipid metabolism in musk gland development and odor profile formation.

The steroid fraction represents the second-largest lipid component in musk, comprising various androstane derivatives that contribute to the androgenic effects of musk [1]. Recent investigations have identified 13 differential metabolites during musk maturation, including four macrocyclic ketones and six androgens and their derivatives, all of which increase as musk matures [5]. Additionally, research has demonstrated that the chemical composition varies significantly according to the musk secretion stage, mating status, and age of the deer, with unmated males producing higher quantities of muscone, potentially functioning as a sexual attractant pheromone [2] [3].

Analytical Methods and Experimental Protocols

Chemical Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the predominant analytical technique for characterizing the volatile and semi-volatile components of musk. The following optimized protocol has been established for comprehensive metabolite profiling:

Sample Preparation: Precisely weigh 20 mg of musk sample and dissolve in 2.5 mL of diethyl ether or ether alcohol. Subject the mixture to ultrasonication for 2 hours followed by centrifugation at 13,000 × g for 5 minutes. Collect the supernatant for analysis [2] [3].

GC-MS Parameters: Utilize a DB-5MS capillary column (30 m × 250 μm inner diameter, 0.25 μm film thickness) with the following temperature program: initial temperature 40°C (hold 2 min), ramp to 200°C at 10°C/min (hold 5 min), increase to 240°C at 5°C/min (hold 5 min), then maintain at 290°C for 15 minutes. Employ splitless injection with inlet temperature at 290°C, interface temperature at 220°C, and a mass scanning range of 33-600 m/z [2].

Metabolite Identification: Compare acquired mass spectra with the NIST standard reference library, applying a confidence threshold of 80% for compound identification. For quantitative analysis, use peak area percentages to determine relative component variations [2] [5].

For broader metabolomic coverage, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides complementary analysis of polar and non-volatile metabolites:

Extraction Protocol: Homogenize approximately 60 mg of musk sample in 0.48 mL of methanol:chloroform (3:1) solution using a ball mill (4 min at 45 Hz), followed by ice water ultrasonication for 5 minutes. After centrifugation at 13,000 rpm for 15 minutes at 4°C, transfer 0.4 mL of supernatant for analysis [5].

LC-MS/MS Conditions: Employ a Waters Acquity UPLC HSS T3 column (1.8 μm, 2.1 × 100 mm) with mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Set injection volume to 1 μL and use both positive and negative electrospray ionization modes with capillary voltages of 2000 V and -1500 V respectively [6].

Microbiome Analysis

The musk microbiota plays a crucial role in the maturation process and final composition through fermentation-like processes. The following 16S rRNA sequencing protocol enables comprehensive microbiota characterization:

DNA Extraction: Isolate total bacterial DNA using an UltraClean Microbial DNA Isolation Kit. Verify DNA quality through 1.0% agarose gel electrophoresis and NanoDrop spectrophotometry [2] [3].

Library Preparation: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using primers 515-F (5'-GTGCCAGCMGCCGCGG-3') and 907-R (5'-CCGTCAATTCMTTTRAGTTT-3') with the following PCR conditions: 95°C for 3 min; 35 cycles of 95°C for 30 s, 55°C for 30 s, and 72°C for 45 s; final extension at 72°C for 8 minutes [2].

Sequencing and Analysis: Perform 250-bp paired-end sequencing on an Illumina HiSeq 2500 platform. Process raw reads using QIIME pipeline after quality filtering with Cutadapt and FLASH. Cluster high-quality sequences into operational taxonomic units (OTUs) at 97% similarity threshold using UPARSE and annotate taxa against the GreenGenes database [2] [3].

Figure 1: Experimental workflow for comprehensive musk composition analysis integrating multiple analytical approaches

Biosynthesis and Secretion Mechanisms

Hormonal Regulation

The synthesis and secretion of musk are intricately regulated by endocrine signaling, with testosterone playing a central role. Research has demonstrated that serum testosterone levels follow a distinct seasonal pattern, peaking during the vigorous musk secretion period (VMSP) and showing significant correlation with musk yield [2] [3]. This hormonal regulation directly influences the developmental cycles of musk glands, with studies indicating a positive correlation between musk yield and serum testosterone levels, while negative correlations exist with estradiol and progesterone levels [2]. Recent comparative genomics analyses have identified positive selection in genes associated with steroid hormone biosynthesis in musk deer, further supporting the crucial role of hormonal regulation in musk production [4].

Microbial Involvement

The maturation of musk involves a complex symbiotic relationship between the host secretion and microbial communities. 16S rRNA sequencing has revealed dynamic shifts in musk microbiota across secretion stages, with Actinobacteria, Firmicutes, and Proteobacteria emerging as the dominant phyla [2] [3]. PICRUSt functional prediction analysis has demonstrated that these bacterial communities are actively involved in the metabolism of antibiotics and terpenoids present in musk. Notably, distinct metabolic pathways are enriched at different secretion stages: "carbohydrates and amino acids" during the prime secretion period, "fatty acids and CoA" during the vigorous secretion period, and "secretion of metabolites" during the late secretion period [2]. Genera such as Pseudomonas, Corynebacterium, Clostridium, and Sulfuricurvum have been identified as potential biomarkers across the secretion cycle, suggesting their specific roles in the musk maturation process through fermentative transformation of host-derived precursors [2].

Biosynthetic Pathways

Recent metabolomic studies have begun to elucidate the specific biosynthetic pathways involved in the formation of key musk components:

Figure 2: Biosynthetic pathways of key musk components showing muscone formation and steroid hormone biosynthesis

The muscone biosynthesis pathway involves a series of enzymatic transformations beginning with tetracosanoic acid methyl ester, which undergoes β-oxidation and cyclization catalyzed by thioesterase TES1 (EC: 3.1.2.2) to form the characteristic macrocyclic ketone structure [5]. Concurrently, the steroid biosynthesis pathway utilizes cholesterol as a precursor that undergoes side-chain cleavage via P450 enzymes to form androst-4-ene-3,17-dione, which serves as a branching point for testosterone synthesis through 17β-hydroxysteroid dehydrogenase activity and etiocholanedione formation via 5α/5β-reductase pathways [5]. Blood metabolome studies have further revealed that P450-related and choline-related pathways are significantly enriched during the musk secretion period, suggesting that blood metabolites provide essential raw materials for musk synthesis in glandular cells [6].

Pharmacological Activities and Mechanisms of Action

Neuroprotective Effects

Moschus exhibits significant neuroprotective properties against various models of neuronal damage, particularly relevant to Alzheimer's disease (AD) pathogenesis. In glutamate-induced PC12 cell models, Moschus pretreatment (4, 8, and 16 μg/mL) effectively attenuated cell viability loss, lactate dehydrogenase (LDH) release, and mitochondrial dysfunction [7]. The protective mechanisms primarily involve:

Autophagy Regulation: Moschus treatment significantly reversed glutamate-induced alterations in autophagy markers, decreasing Beclin1 and LC3II protein expression while increasing p62 protein expression, indicating inhibition of excessive autophagic activity [7].

Apoptosis Pathway Modulation: Moschus administration upregulated the B-cell lymphoma 2 (Bcl-2)/BAX ratio and downregulated cleaved caspase-3 expression, thereby suppressing apoptotic signaling cascades [7].

Oxidative Stress Mitigation: Through activation of the Nrf-2/ARE signaling pathway, Moschus enhanced cellular antioxidant defenses, reducing reactive oxygen species (ROS) generation and mitochondrial membrane potential (MMP) collapse [8].

Blood-Brain Barrier Protection: Moschus demonstrates dual regulatory effects on blood-brain barrier (BBB) permeability, increasing drug concentration in brain tissue under physiological conditions while reducing BBB permeability and protecting structural integrity under pathological states like cerebral ischemia-reperfusion injury [7].

Anti-inflammatory and Immunomodulatory Activities

Moschus contains several bioactive components with demonstrated anti-inflammatory properties. Network pharmacology analyses have identified multiple inflammation-related targets, including PTGS2 (COX-2), MMP9, and various cytokines [9] [1]. The anti-inflammatory mechanisms appear to involve:

Cytokine Modulation: Regulation of pro-inflammatory cytokine production and secretion through interference with NF-κB and MAPK signaling pathways.

Eicosanoid Pathway Regulation: Inhibition of cyclooxygenase-2 (COX-2) and subsequent prostaglandin synthesis, contributing to reduced inflammation and pain sensation.

Antiviral Effects

Recent network pharmacology and molecular docking studies have revealed the potential to Moschus against viral respiratory tract infections (VRTIs). Among the bioactive compounds, testosterone exhibited the strongest and most consistent binding affinity across key viral targets [9]. The proposed antiviral mechanisms include:

Viral Replication Inhibition: Downregulation of key genes including MCL1, MAPK3, and CDK2, which are involved in the regulation of viral replication, apoptosis, and host immune responses [9].

Multi-target Action: Simultaneous modulation of multiple targets involved in viral entry, replication, and host inflammatory responses, potentially providing broader antiviral efficacy compared to single-target agents.

Cardiovascular Protection

Moschus has demonstrated cardioprotective effects in experimental models of cardiovascular diseases, particularly in the context of ischemic injury. The mechanisms underlying these benefits include:

Ischemia-Reperfusion Injury Attenuation: Reduction of infarct size and improvement of functional recovery following ischemic events through anti-apoptotic and anti-inflammatory actions.

Hemorrhagic Transformation Reduction: Protection against vascular integrity loss and bleeding complications following cerebral ischemia, potentially through stabilization of endothelial cell function and matrix preservation.

Table 3: Experimentally Validated Pharmacological Activities of Musk Bioactive Compounds

| Pharmacological Activity | Experimental Model | Key Mechanisms | Active Compounds |

|---|---|---|---|

| Neuroprotection | Glu-induced PC12 cells [7] | Regulating autophagy (↓Beclin1, ↓LC3II, ↑p62); Inhibiting apoptosis (↑Bcl-2/BAX, ↓caspase-3) | Muscone, Steroids |

| Antioxidant | H₂O₂-induced PC12 cells [8] | Activating Nrf-2/ARE pathway; Reducing ROS; Stabilizing MMP | Muscone, Amino acids |

| Anti-inflammatory | In silico network pharmacology [9] | Inhibiting COX-2; Modulating cytokine production | Steroids, Peptides |

| Antiviral | Network pharmacology & molecular docking [9] | Downregulating MCL1, MAPK3, CDK2; Inhibiting viral replication | Testosterone, Androstanes |

| Cardioprotective | Cerebral ischemia-reperfusion models [7] | Reducing infarct volume; Protecting BBB integrity | Muscone, Pyridine derivatives |

Quality Control and Standardization

Authentication Methods

Given the high economic value and frequent adulteration of natural musk, robust authentication protocols are essential for quality assurance and regulatory compliance. Current approaches include:

Muscone Quantification: The Chinese Pharmacopoeia (2020 edition) specifies GC-MS and HPLC methods for determination of muscone content, with high-quality musk requiring muscone concentrations exceeding 2% [1]. However, with the availability of synthetic muscone, reliance on this single marker is insufficient for comprehensive quality assessment.

Steroid Profiling: Analysis of the characteristic steroid pattern provides an additional authentication parameter, as the specific composition and ratio of androstane derivatives are difficult to replicate artificially [1].

DNA Barcoding: Molecular identification techniques using species-specific genetic markers effectively detect adulteration with material from non-approved species or substitutes [1].

Electronic Nose Technology: This emerging approach provides rapid fingerprinting of the volatile profile, enabling discrimination between authentic and counterfeit products based on overall aroma patterns [1].

Biomarker Selection and Standardization

Comprehensive quality control of musk requires a multi-parameter approach that incorporates both chemical and biological assessment:

Chemical Markers: Beyond muscone, additional macrocyclic ketones (normuscone, cyclotetradecanone) and specific steroids (testosterone, etiocholanedione) should be included in quality standards to better represent the complete chemical profile [5] [1].

Bioactivity-Based Assessment: Functional assays measuring neuroprotective, anti-inflammatory, or antioxidant activity provide complementary quality metrics that better reflect pharmacological potency than chemical markers alone [7] [8].

Batch Consistency Monitoring: Metabolic profiling using LC-MS/MS and GC-MS enables comprehensive comparison between production batches, ensuring consistent composition and potency [5] [6].

Conclusion and Future Perspectives

Moschus represents a fascinating example of natural product complexity with diverse bioactive compounds contributing to its multifaceted pharmacological effects. The integration of modern multi-omics technologies has significantly advanced our understanding of musk composition, biosynthesis, and mechanisms of action. However, several challenges and opportunities remain for future research:

Sustainable Sourcing: With wild musk deer populations endangered, the development of effective farming practices and synthetic alternatives remains crucial. Artificial musk, developed in China in 1993, represents an important alternative, though its complete compositional equivalence to natural musk requires further verification [1].

Mechanistic Elucidation: While significant progress has been made in identifying molecular targets and pathways, detailed mechanisms of action for many bioactive compounds remain incompletely characterized, particularly their receptor interactions and signal transduction modulation.

Clinical Translation: Most pharmacological studies have employed in vitro or animal models, highlighting the need for well-designed clinical trials to validate efficacy, optimal dosing, and safety profiles in human populations.

Standardization Challenges: The chemical complexity and natural variability of musk necessitate continued development of comprehensive quality standards that incorporate multiple chemical markers, biological activity assessments, and authentication protocols.

The continued integration of advanced analytical techniques, systems biology approaches, and bioactivity-guided fractionation will further elucidate the complex relationship between musk composition and its therapeutic effects, potentially leading to novel drug development and improved quality control paradigms for this traditional medicine.

References

- 1. Zoology, chemical composition, pharmacology, quality control ... [cmjournal.biomedcentral.com]

- 2. Chemical composition and microbiota changes across ... [frontiersin.org]

- 3. Chemical composition and microbiota changes across ... [pmc.ncbi.nlm.nih.gov]

- 4. Multiomics analysis provides insights into musk secretion in ... [pmc.ncbi.nlm.nih.gov]

- 5. insights from forest musk deer - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Analysis and comparison of blood metabolome of forest ... [nature.com]

- 7. Moschus ameliorates glutamate-induced cellular damage ... [nature.com]

- 8. Moschus exerted protective activity against H2O2-induced ... [sciencedirect.com]

- 9. PMC Search Update - PubMed Central [pmc.ncbi.nlm.nih.gov]

Synthesis Method for Muscopyridine

The primary experimental protocol identified describes a one-step synthesis method, which was an improvement over previous multi-step approaches that yielded very little product [1].

The table below outlines the core components of this synthesis protocol:

| Aspect | Description |

|---|---|

| General Method | Cross-coupling reaction [1] |

| Key Reagent | A di-Grignard reagent in THF (Tetrahydrofuran) [1] |

| Reactant | A dichloropyridine compound in THF [1] |

| Catalyst | Ni(dppp)Cl₂ (a nickel complex) [1] |

| Reaction Conditions | • Conducted under a nitrogen atmosphere • Slow, dropwise addition of the di-Grignard reagent • Temperature maintained at 35-40 °C • Stirring for up to 20 hours [1] | | Analytical Methods | UV, IR, MS, and ¹H NMR spectroscopy were used to determine the structure of the products and intermediates [1] |

Experimental Workflow and Hypothetical Pathway

Since the search results do not contain detailed signaling pathways or modern pharmacological data for Muscopyridine, I have created a diagram based on the synthesis protocol described above. I've also included a hypothetical drug development pathway to illustrate the significant knowledge gaps that currently exist.

> The established synthesis protocol for this compound is on the left, while the right side illustrates the significant lack of public pharmacological data for this compound.

Suggestions for Further Research

Given the limited information available, here are some suggestions for how you might proceed with your research on this compound:

- Explore Broader Context: While data on this compound itself is scarce, research on other musk constituents like muscone is more advanced. One study notes that muscone has demonstrated anti-inflammatory, neuroprotective, antitumor, and cardioprotective effects in experimental studies [2]. Investigating the broader pharmacological context of musk compounds may provide useful parallels.

- Leverage Specialized Databases: To find more modern or obscure references, you could search chemical patent databases or use advanced search features on scientific literature hubs like PubMed, using its related articles feature on the 1991 paper.

- Consider New Experimental Studies: The lack of data itself is a finding. It suggests that the pharmacological profile of this compound may be an open field for original research, starting with basic in vitro bioactivity screening.

References

Muscopyridine basic pharmacological research

Known Information on Muscopyridine

The table below consolidates the basic chemical and contextual information available for this compound:

| Aspect | Available Information |

|---|---|

| Chemical Nature | An unusual metapyridinophane; a nitrogen-containing compound found in natural musk [1]. |

| Natural Source | Dried secretion from the musk sac gland of adult male musk deer (genus Moschus); also identified in civet [1] [2]. |

| Isolation & Significance | Traditionally isolated from crude musk using acid-base extraction [1]. Its presence is used as a chemical marker to differentiate natural musk from synthetic alternatives [1]. |

| Synthesis | A catalytic, enantioselective total synthesis has been achieved [3]. |

| Pharmacological Research | No dedicated studies found. It is listed as one of many "bioactive compounds" in Moschus within network pharmacology studies, but its individual effects are unverified [4] [5]. |

Research Context and Suggested Alternatives

While data on this compound itself is scarce, modern research has explored the pharmacology of Moschus (musk) as a whole. Understanding this context may offer a productive path for your research.

- The Network Pharmacology Approach for Musk: This method analyzes complex traditional medicines by predicting the interactions of all their chemical components with disease targets [6]. In such studies, this compound is often listed as one of many candidate bioactive compounds (e.g., 12 out of 196 potential targets in one study [4] [5]). However, these are in silico predictions, and the specific contribution of this compound among other potent compounds like muscone and testosterone remains unknown [4] [2].

- Proposed Mechanisms of Musk: Research on Moschus preparations suggests potential therapeutic effects for conditions like neuropathic pain, viral respiratory infections, and ischemic stroke [6] [4] [7]. These effects are linked to the modulation of various signaling pathways, as illustrated in the following conceptual workflow derived from these studies:

This diagram summarizes the multi-target, multi-pathway mechanism proposed for Moschus based on network pharmacology analyses [6] [4] [7].

A Practical Path for Research

Given the current lack of focused studies, here is a recommended approach to investigate this compound's pharmacology:

- Confirm Chemical Identity and Availability: The first step is to secure a reliable sample. You can reference its structure (CID: 193306) in PubChem and explore synthetic sources, as a viable catalytic synthesis has been published [3].

- Initiate Targeted Bio-screening: With a sample, you can design experiments to test its biological activity. Key areas to investigate, based on the traditional uses of musk, could include:

- Anti-inflammatory Activity: Assess inhibition of key enzymes like COX-2 (PTGS2) or cytokine production [6].

- Neuropharmacology: Evaluate effects on neuropathic pain targets or neuroinflammation [6] [7].

- Antiviral Activity: Test for efficacy against viral respiratory infections, an area of recent interest for musk [4] [5].

- Employ a Multi-Target Approach: Given that other musk compounds work through multiple targets, use techniques like molecular docking and network analysis to predict a range of potential protein interactions, which can then be validated experimentally [6] [7].

References

- 1. | Perfumer & Flavorist Muscopyridines [perfumerflavorist.com]

- 2. Zoology, chemical composition, pharmacology, quality control ... [cmjournal.biomedcentral.com]

- 3. A Catalytic Approach to (R)-(+)- this compound with Integrated... | CoLab [colab.ws]

- 4. PMC Search Update - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Integrative Transcriptomic and Network Pharmacology ... [mdpi.com]

- 6. An Analysis of the Anti-Neuropathic Effects of Qi She Pill ... [pmc.ncbi.nlm.nih.gov]

- 7. Compound musk injection in the treatment of ischemic stroke [journals.lww.com]

chemical constituents of artificial musk

Chemical Composition of Artificial Musk

Artificial musk is a complex mixture designed to mimic the chemical and pharmacological profile of natural musk. The table below summarizes its core constituents as identified in scientific literature.

| Constituent Category | Specific Compounds / Markers | Key Characteristics / Role |

|---|---|---|

| Macrocyclic Ketones | Muscone [1] | Primary odorant and active component; structure closely resembles natural muscone [1]. |

| Steroids (Key Markers) | Prasterone, Androsterone [2] | Identified as definitive chemical markers for artificial musk; not detected in natural musk using standard methods [2]. |

| Other Synthetic Musk Compounds | Various synthetic musks (e.g., Galaxolide, Tonalide) [3] [4] | Provide base note, fixative properties; classes include polycyclic, macrocyclic, and alicyclic musks [3] [4]. |

Analytical Strategies for Identification

A targeted GC-MS metabolomics approach has been developed to accurately identify artificial musk in complex matrices, such as traditional medicine preparations. The workflow below illustrates this process.

Experimental workflow for identifying artificial musk markers from sample to result.

Detailed Experimental Protocol:

- Sample Preparation: Accurately weigh 50 mg of artificial musk dry powder into a 1 mL volumetric flask. Add dichloromethane to the mark, immerse for 10 minutes, and then ultrasonicate in an ice-water bath (40 kHz, 500 W) for 30 minutes. After filtering through a 0.22 μm membrane and centrifuging at 13,000 rpm for 10 minutes, the supernatant is ready for analysis [2].

- GC-MS Non-Targeted Analysis:

- Instrument: Agilent 7890B GC coupled with 5977A MS [2].

- Column: HP-5 ms (30 m × 0.25 mm, 0.25 μm) [2].

- Temperature Program: Initial temperature 120°C (hold 10 min), ramp to 190°C at 20°C/min, then to 280°C at 8°C/min (hold 2 min) [2].

- Mass Spectrometry: Electron impact (EI) source at 70 eV; full scan mode (m/z 50-550) [2].

- Data Analysis: Chemometric analysis (e.g., PCA, OPLS-DA) of the non-targeted data is performed to discover differential metabolites that significantly distinguish artificial musk from natural musk [2].

- Targeted Validation with GC-QQQ MS:

- Instrument: Agilent 7890B GC coupled with 7000D triple quadrupole MS [2].

- Analysis Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

- Key Markers:

Biosynthesis and Convergent Evolution

Recent multi-omics research reveals a fascinating convergent evolution in musk production between musk deer and muskrat, offering potential biotechnological routes for musk compound production.

Convergent biosynthetic pathways in animal musk glands and associated microbiota.

- Cellular and Molecular Convergence: Single-cell RNA sequencing of musk glands from forest musk deer and muskrat shows they have evolved unique secretory architectures and convergent molecular functions. Key genes involved in fatty acid and glycerolipid metabolism are highly expressed, facilitating the production of musk precursors [5].

- Host-Microbiota Interplay: Metagenomic analysis reveals that musk samples from both species harbor parallel microbial communities dominated by Corynebacterium, which are enriched with lipid metabolic pathways. This suggests a multi-level convergence in musk biosynthesis, from host molecular pathways to the associated microbiota [5].

Key Takeaways for Researchers

- For Quality Control: The GC-QQQ MS method using prasterone and androsterone as markers provides a reliable, targeted approach for authenticating artificial musk in proprietary and complex product formulations [2].

- For Novel Production Routes: Understanding the conserved biosynthetic pathways (e.g., key genes like HSD17B12, HADHA) and the role of specific microbiota opens avenues for producing musk compounds via engineered fermentation or synthetic biology, reducing reliance on traditional chemical synthesis or animal sources [5] [6].

References

- 1. compositions and pharmacological activities of natural Chemical ... musk [pubmed.ncbi.nlm.nih.gov]

- 2. From non-targeted to targeted GC–MS metabolomics strategy for... [cmjournal.biomedcentral.com]

- 3. How Synthetic Musks Shape Modern Perfumery [allanchem.com]

- 4. Synthetic musk - Wikipedia [en.m.wikipedia.org]

- 5. Convergent musk across host and microbiota in biosynthesis ... musk [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Musk Market Trends 2025-2030 [allanchem.com]

Synthetic Protocol for Muscopyridine

The one-step cross-coupling method provides a direct route to the muscopyridine macrocycle, offering a substantial improvement over earlier multi-step sequences with low yields [1].

Procedure: Nickel-Catalyzed Cyclocoupling [1]

- Reaction Setup: Charge a dry, nitrogen-purged reaction vessel with an equimolar quantity of 2,6-dichloropyridine dissolved in anhydrous Tetrahydrofuran (THF). Add a catalytic amount (typically 1-5 mol%) of the catalyst Nickel(II) chloride bis(triphenylphosphine), Ni(dppp)Cl₂.

- Reagent Addition: Slowly add a THF solution of a di-Grignard reagent (e.g., 1,12-dodecanediamagnesium bromide) to the stirred reaction mixture via dropwise addition under a nitrogen atmosphere.

- Reaction Conditions: Maintain the reaction mixture at 35-40 °C with vigorous stirring for up to 20 hours. Monitor reaction progress by TLC or GC-MS.

- Work-up and Purification: After completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate or diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using techniques such as column chromatography (silica gel) or distillation.

Table 1: Key Reagents and Conditions for Synthesis

| Component | Specification / Role |

|---|---|

| Dichloropyridine | 2,6-dichloropyridine; serves as the pyridine precursor in the macrocycle [1]. |

| Di-Grignard Reagent | Linear aliphatic di-Grignard reagent; provides the carbon chain for ring closure [1]. |

| Catalyst | Ni(dppp)Cl₂ (Nickel(II) chloride bis(triphenylphosphine)); facilitates the key cross-coupling cyclization [1]. |

| Solvent | Anhydrous Tetrahydrofuran (THF) [1]. |

| Temperature | 35-40 °C [1]. |

| Atmosphere | Inert (Nitrogen) to protect oxygen- and moisture-sensitive reagents [1]. |

Analytical Methods and Quality Control

This compound's unique structure serves as a marker to differentiate natural musk from synthetic alternatives. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method for this purpose [2].

Table 2: Analytical Characterization Data for this compound

| Parameter | Data / Signature |

|---|---|

| CAS Number | 501-08-6 [3] |

| Molecular Formula | C₁₆H₂₅N [3] |

| Molecular Weight | 231.38 g/mol [3] |

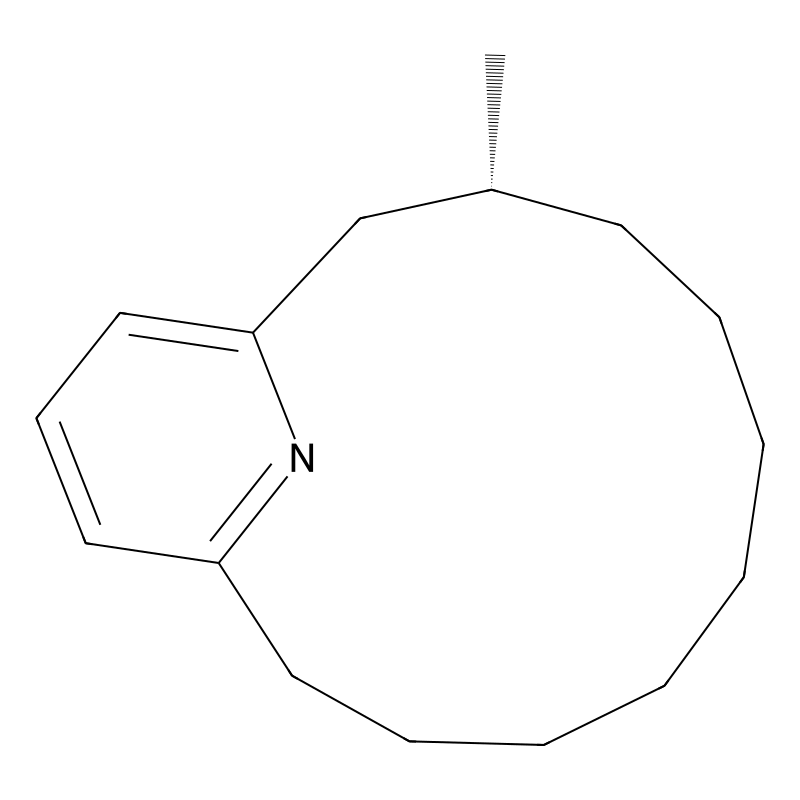

| Structure | (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene [3] |

| Key NMR Signals | ¹H NMR: Singlet for (R)-3-methyl group (δ 0.9–1.1), multiplets for aliphatic macrocycle protons (δ 2.0–2.5) and pyridine ring protons (δ 7.0–8.5). ¹³C NMR: Methyl carbon (δ 20–25), pyridine carbons (δ 120–150) [3]. | | Canonical SMILES | CC1CCCCCCCCC2=NC(=CC=C2)C1 [3] | | Mass Spectrometry | Molecular ion peak at m/z 231 (M+) corresponding to C₁₆H₂₅N [1] [3]. |

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, analysis, and application of this compound.

Research Context and Applications

This compound is a macrocyclic pyridine originally isolated from the musk deer, known for its intense animalic scent [2] [3]. Beyond perfumery, it is a component in traditional medicine formulas, driving research into its potential anti-inflammatory and neuroprotective effects [4] [5] [3].

The synthetic challenge lies in constructing its 15-membered macrocyclic ring containing a pyridine and an (R)-configured chiral center. While ring-closing metathesis (RCM) is a modern strategy for such structures [6], the nickel-catalyzed cross-coupling offers a more direct pathway [1].

Critical Considerations for Researchers

- Synthetic Challenge: The reported one-step synthesis is a landmark but may require optimization (e.g., catalyst loading, precise stoichiometry) for reproducible yields [1].

- Modern Alternatives: Explore Ring-Closing Metathesis (RCM) as a contemporary strategy for macrocycle formation, widely used for related compounds like muscone [6].

- Enantioselectivity: Natural this compound has the (R)-configuration; developing an asymmetric synthesis to obtain the single, naturally occurring enantiomer remains a key research goal [3].

Pathway for Biological Activity Investigation

The following diagram outlines a potential research pathway to investigate this compound's reported biological activities, based on network pharmacology insights.

References

- 1. [Synthesis of this compound and its analogs] [pubmed.ncbi.nlm.nih.gov]

- 2. Muscopyridines [perfumerflavorist.com]

- 3. Buy this compound | 501-08-6 [smolecule.com]

- 4. A Network Pharmacology Approach to Investigate the ... [pmc.ncbi.nlm.nih.gov]

- 5. Zoology, chemical composition, pharmacology, quality ... [pmc.ncbi.nlm.nih.gov]

- 6. Tamaru reaction-based approach towards the synthesis of ... [sciencedirect.com]

analytical methods for Muscopyridine detection

Analytical Framework for Musk Compounds

While muscopyridine itself is not detailed in the searched literature, a primary research article provides a validated method for identifying muscone (a structurally similar macrocyclic ketone from musk deer) using Gas Chromatography-Mass Spectrometry (GC/MS) [1]. This protocol serves as an excellent foundation for developing a method for this compound.

The workflow below outlines the key stages of the analysis, from sample preparation to final identification.

Detailed Experimental Protocol

This protocol is adapted from the method used for the identification of muscone in musk deer hair and illegal trade products [1].

1. Sample Preparation

- Sample Collection: Obtain hair samples from the target animal or confiscate alleged illegal trade products.

- Extraction: Extract the target compound (this compound) from the sample matrix using a suitable organic solvent (e.g., dichloromethane or hexane). Optimization will be required to determine the most efficient solvent for this compound.

- Concentration: Gently evaporate the extract under a stream of nitrogen or in a vacuum concentrator. Re-constitute the residue in a small volume of an appropriate GC-MS compatible solvent (e.g., hexane) to pre-concentrate the analyte.

2. Instrumental Analysis: GC-MS

- Gas Chromatograph (GC): Use a GC system equipped with a non-polar or low-polarity capillary column (e.g., DB-5MS or equivalent).

- Temperature Program: Employ a temperature gradient to achieve optimal separation. A typical program might start at 60°C (hold for 1-2 min), then increase at a rate of 10-20°C per minute to 300°C (hold for 5-10 min). This must be optimized for this compound's specific retention behavior.

- Mass Spectrometer (MS): Operate the MS in Electron Ionization (EI) mode at 70 eV.

- Data Acquisition: Acquire data in Full Scan mode (e.g., m/z 40-450) for initial identification and method development. Selected Ion Monitoring (SIM) can be used later for more sensitive and specific quantitative analysis.

3. Identification and Quantification

- Identification: Identify this compound by comparing its retention time and mass spectral fingerprint with those of an authentic analytical standard. The lack of a commercial standard is a major limitation for conclusive identification.

- Quantification (if standard is available): Prepare a calibration curve using a series of known concentrations of the authentic this compound standard. The area under the chromatographic peak is used for quantification.

Key Analytical Parameters and Validation

For any analytical method to be credible, its performance must be characterized. The table below summarizes key validation parameters, with example data from a related qPCR study to illustrate the concept [2]. You would need to establish these for your this compound method.

| Parameter | Description | Target Performance (Example from Literature) |

|---|---|---|

| Limit of Detection (LOD) | The lowest concentration that can be detected. | ~10 copies/μL (for a mold DNA assay) [2] |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with accuracy and precision. | To be established for this compound. |

| Sensitivity | The ability to correctly identify true positives. | 93.3% (for an aspergillosis assay) [2] |

| Specificity | The ability to correctly identify true negatives. | 97.1% (for an aspergillosis assay) [2] |

| Reproducibility | The precision of the assay, measured as the coefficient of variation (CV). | Mean CV of 0.63% (intra- and inter-assay) [2] |

Critical Considerations for Method Development

Developing a robust method from scratch requires addressing several challenges:

- Lack of a Standard: The most significant hurdle is the probable lack of a commercially available, purified this compound standard. This is essential for definitive identification, method optimization, and creating a calibration curve for quantification.

- Structural Analogy: You can hypothesize that this compound, being a macrocyclic lactone, may have chromatographic and mass spectrometric behaviors somewhat similar to muscone (a macrocyclic ketone). Both are likely to be mid-to-high boiling point compounds, well-suited for GC-MS analysis.

- Method Validation: Once a preliminary method is established, a full validation must be performed. This includes determining the parameters listed in the table above, as well as assessing the method's accuracy, precision, and robustness according to international guidelines [3].

Pathways for Further Research

Given the limitations of the available information, you may need to:

- Search Specialized Databases: Probe deeper into chemical and patent databases using platforms like SciFinder, Reaxys, or specialized mass spectral libraries.

- Explore Synthetic Routes: If this compound is a synthetic analog, the scientific literature describing its synthesis may also include analytical data for characterization.

- Consider LC-MS: While GC-MS is ideal for volatile compounds like muscone, Liquid Chromatography-Mass Spectrometry (LC-MS) could be developed as a complementary method, especially if the compound is thermally labile [4] [3].

References

- 1. (PDF) Characterization of Muskdeer Hair & Identification ... [academia.edu]

- 2. Development of a Sensitive and Specific Novel qPCR ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of an Optimized LC - MS for the... Method [frontiersin.org]

- 4. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

UPLC-Q-TOF/MSE Protocol for Novel Compound Analysis

This protocol is constructed from methodologies used to identify complex compounds in natural products and metabolomics studies [1] [2] [3]. You can use it as a robust starting point for analyzing muscopyridine.

I. Sample Preparation

- Standard Solution: Dissolve a high-purity this compound reference standard in methanol or a suitable LC-MS grade solvent to prepare a stock solution (e.g., 1 mg/mL). Serially dilute this to create a calibration curve for method validation [1] [2].

- Sample Extraction: For complex matrices (e.g., plant material, biological fluids), use solvent extraction. A typical method involves:

II. Instrumentation and Data Acquisition

The core analysis is performed using a Waters ACQUITY UPLC system coupled with a Xevo G2 Q-TOF mass spectrometer, but the principles apply to similar systems from other manufacturers [1] [4].

A. Chromatographic Conditions

- Column: Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) [1].

- Mobile Phase: A) Water (0.1% Formic Acid) and B) Acetonitrile (0.1% Formic Acid) [2] [3].

- Gradient Elution: A typical gradient for complex mixtures is shown in the table below [1]. You will need to optimize this for this compound's retention time.

- Flow Rate: 0.2 mL/min [1].

- Injection Volume: 2 µL [1].

- Column Temperature: 30°C [1].

B. Mass Spectrometric Conditions (ESI Positive/Negative Mode)

- Data Acquisition: Data-Independent Acquisition (MSE), which collects low-energy (precursor ion) and high-energy (fragment ion) data simultaneously [1] [5].

- Scan Range: 50 to 1200 m/z [1].

- Low Energy Scan: Collision Energy: 6 eV [1].

- High Energy Scan: Ramped Collision Energy: 20-60 eV [1].

- Source Parameters:

- Capillary Voltage: 3.2 kV (for ESI+)

- Source Temperature: 100°C

- Desolvation Temperature: 300°C

- Cone Gas and Desolvation Gas: Nitrogen [1].

The following diagram illustrates the complete experimental workflow, from sample preparation to data interpretation.

III. Data Processing and Metabolite Identification

- Software: Use vendor-specific software (e.g., Waters UNIFI, MassLynx) or open-source platforms for data processing [1] [2] [4].

- Compound Identification Workflow:

- Peak Picking & Alignment: Automatically detect chromatographic peaks.

- Database Search: Compare acquired precursor ion m/z, isotopic patterns, and MS/MS fragmentation spectra against chemical databases (e.g., ChemSpider, HMDB, or a self-built library) [1] [3].

- Confidence Scoring: Assign identification confidence levels based on the Metabolomics Standards Initiative (MSI) guidelines, matching key parameters like m/z, retention time, and MS/MS spectra [5].

Key Analytical Performance Metrics

When developing and validating your method, the following performance criteria from similar studies can be used as benchmarks [5].

| Performance Parameter | Typical Benchmark for Validation | Application Example (from literature) |

|---|---|---|

| Linearity (R²) | > 0.99 [5] | Quantification of amino acids in urine [5] |

| Accuracy (%) | 84% - 131% [5] | Recovery of targeted metabolites [5] |

| Precision (RSD%) | 1% - 17% [5] | Inter-day variability of quantified metabolites [5] |

| Sensitivity | Lower than MRM but suitable for many metabolites [5] | Profiling of urinary metabolites [5] |

Strategic Applications for Research and Development

The UPLC-Q-TOF/MSE technique is particularly powerful for several applications in drug development [1] [5] [3]:

- Metabolite Profiling and Identification: The high mass accuracy of Q-TOF allows for tentative identification of this compound and its related metabolites in complex biological samples without pure standards.

- Impurity and Degradation Product Screening: The MSE data can retrospectively interrogate samples for unknown impurities or degradation products that were not initially targeted.

- Biomarker Discovery: This approach can be used in untargeted metabolomics to discover new biomarkers by comparing sample groups (e.g., diseased vs. healthy).

Critical Considerations for Method Adaptation

Since a specific protocol for this compound is unavailable, please note:

- Chromatographic Optimization is Key: The provided gradient is a starting point. You must experimentally determine the optimal mobile phase, gradient, and column temperature to achieve good separation and peak shape for this compound.

- Confirm Fragmentation Patterns: The collision energies may need adjustment to produce optimal fragment ions for this compound's structure.

- Validate for Your Purpose: If performing quantification, a full method validation (linearity, accuracy, precision, LOD, LOQ) specific to this compound is essential.

References

- 1. The Integrated Study on the Chemical Profiling to Explore ... [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-QTOF-MS with a chemical profiling approach for holistic ... [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Profiling and UPLC-qTOF-MS/MS-Based ... [mdpi.com]

- 4. Integrated UPLC/Q-TOF-MS/MS Analysis and Network ... [pmc.ncbi.nlm.nih.gov]

- 5. LC-QTOF-MSE with MS1-based precursor ion ... [sciencedirect.com]

Comprehensive Analytical Guide: Identification and Quantification of Muscopyridine in Complex Mixtures

Introduction to Muscopyridine and Analytical Challenges

This compound is a naturally occurring macrocyclic compound with a distinctive pyridine ring, initially isolated from the glandular secretions of the Asian musk deer (Moschus moschiferus) [1]. This unique nitrogen-containing structure differentiates it from other musk compounds like muscone and civetone, contributing to its characteristic animalic scent profile. The compound serves as a key chemical marker for distinguishing natural musk from synthetic alternatives in fragrance analysis and quality control of traditional medicine preparations. The identification of this compound in complex mixtures presents significant analytical challenges due to several factors: its low natural abundance (typically <2% in crude musk extracts), structural similarity to other macrocyclic compounds, and the exceptional complexity of biological matrices in which it occurs [1] [2].

The analytical significance of this compound extends beyond fragrance applications to pharmaceutical research, where it is investigated for potential biological activities including antitumor and anti-inflammatory effects [1]. In traditional medicine systems, musk raw materials command extremely high prices—often exceeding that of gold—creating strong economic incentives for adulteration and consequently driving the need for robust analytical methods to ensure authenticity and quality [2]. This application note provides comprehensive protocols for the reliable identification and quantification of this compound across various matrices, addressing the complete analytical workflow from sample preparation through data interpretation.

Sample Preparation Techniques

Extraction Methods

Efficient extraction of this compound from complex matrices requires careful selection of solvents and techniques optimized for its specific chemical properties. The following methods have demonstrated efficacy for musk-containing samples:

Successive Solvent Extraction: For comprehensive analysis of musk raw material, sequential extraction with solvents of increasing polarity is recommended. The protocol involves: 1) Begin with hexane extraction (yielding approximately 7.11% extractive value); 2) Proceed to chloroform extraction (approximately 7.76% extractive value); 3) Continue with ethyl acetate extraction (approximately 1.70% extractive value); and 4) Finalize with ethanol extraction (approximately 9.90% extractive value) [2]. This approach efficiently fractionates the complex mixture and concentrates this compound in specific fractions based on its intermediate polarity.

Matrix Solid-Phase Dispersion (MSPD): This technique integrates extraction and cleanup into a single step, particularly valuable for complex biological matrices like glandular tissues. The optimized protocol utilizes: 1) Sample homogenization with silica dispersant (0.2g sample with 1g silica); 2) Packing into extraction cartridges with fitted frits; 3) Elution with acetonitrile (3 consecutive aliquots of 4mL each) [3]. MSPD significantly reduces solvent consumption and processing time compared to conventional methods while maintaining high recovery rates for macrocyclic compounds.

Solid-Phase Extraction (SPE): For further purification and concentration of extracts, SPE provides excellent results. The recommended workflow includes: 1) Cartridge conditioning with solvent matching sample matrix; 2) Sample application at controlled flow rates (typically 1mL/minute); 3) Interference removal with optimized wash solvents; 4) Target analyte elution with strong solvents in minimal volumes [4]. This approach is particularly valuable when analyzing this compound at trace concentrations in complex mixtures.

Cleanup and Concentration

Effective cleanup is essential for removing co-extracted compounds that may interfere with this compound detection and quantification:

d-SPE Sorbent Optimization: Based on systematic evaluations, a combination of C18 (reversed-phase), Florisil (normal-phase), and PSA (weak anion exchanger) sorbents provides comprehensive cleanup for musk extracts [3]. The Box-Behnken experimental design has proven effective for optimizing the specific proportions based on sample matrix composition.

Solvent Selection Strategy: Acetonitrile has demonstrated superior performance as an extraction solvent for this compound and related compounds, effectively precipitating matrix proteins while maintaining high recovery rates [3]. Acid modification with 0.1% formic acid may enhance extraction efficiency for certain analytes but requires optimization for specific matrix characteristics.

Table 1: Successive Extraction Values for Musk Raw Material

| Solvent | Extractive Value (% w/w) | Target Compounds |

|---|---|---|

| Hexane | 7.11 | Lipids, waxes, non-polar compounds |

| Chloroform | 7.76 | Medium polarity compounds, this compound |

| Ethyl Acetate | 1.70 | Medium-polarity compounds |

| Ethanol | 9.90 | Polar compounds, glycosides |

Chromatographic Separation Techniques

Gas Chromatography Methods

Gas chromatography provides excellent separation efficiency for volatile compounds like this compound and is particularly well-suited for coupling with mass spectrometric detection:

Column Selection: Fused-silica capillary columns with low to moderate polarity stationary phases (such as 5% phenyl polysiloxane) have demonstrated optimal performance for this compound separation [5]. Column dimensions of 30m × 0.25mm ID × 0.25μm film thickness provide a good balance between resolution and analysis time.

Temperature Programming: The following optimized temperature protocol achieves effective separation of this compound from closely eluting compounds: Initial temperature 60°C (hold 1 minute); ramp at 20°C/minute to 200°C; second ramp at 5°C/minute to 280°C (hold 10 minutes) [5] [1]. This gradual approach efficiently resolves this compound from other macrocyclic compounds present in musk secretions.

Carrier Gas and Flow Parameters: High-purity helium as carrier gas with linear velocity of 1.0 mL/minute provides optimal separation efficiency. Modern GC systems can utilize hydrogen as a alternative carrier gas with appropriate adjustment of flow parameters [5].

Liquid Chromatography Methods

For less volatile samples or when analyzing this compound alongside more polar compounds, liquid chromatography offers complementary separation capabilities:

Reversed-Phase Separation: C18 stationary phases (particle size 1.8-5μm) with mobile phases combining water/acetonitrile or water/methanol gradients provide effective separation [5]. The low aqueous solubility of this compound necessitates high organic modifier concentrations, typically starting at 60% organic and increasing to 95% over 15-20 minutes.

LC Method Development Considerations: The unique pyridine ring in this compound's structure allows for specific detection optimization. The addition of volatile buffers such as ammonium formate (2-10mM) can enhance peak shape and improve ionization efficiency in mass spectrometric detection [5].

Table 2: Chromatographic Separation Parameters for this compound Analysis

| Parameter | Gas Chromatography | Liquid Chromatography |

|---|---|---|

| Column | HP-5MS (30m × 0.25mm × 0.25μm) | C18 (100mm × 2.1mm, 1.8μm) |

| Mobile Phase/ Carrier | Helium, 1.0 mL/min | Water/Acetonitrile gradient |

| Temperature | 60°C to 280°C (programmed) | Column oven 40°C |

| Injection Volume | 1μL (splitless) | 1-5μL |

| Run Time | ~25 minutes | ~15 minutes |

Spectroscopic Detection and Identification

Mass Spectrometric Techniques

Mass spectrometry provides the most specific and sensitive detection for this compound, with several ionization and analysis techniques available:

Electron Impact Ionization (EI): GC-MS with EI ionization (70eV) produces characteristic fragmentation patterns valuable for structural confirmation. This compound displays a molecular ion at m/z 231 with key fragment ions at m/z 216 [M-CH3]⁺, m/z 150 (pyridine ring-containing fragment), and m/z 108 (diagnostic bicyclic fragment) [5] [1]. These fragments reflect the compound's unique macrocyclic structure with an embedded pyridine ring.

High-Resolution Mass Spectrometry (HRMS): GC-HRMS and LC-HRMS provide exact mass measurements that enable definitive elemental composition confirmation. The exact mass of this compound (C16H25N) is 231.1987 Da, with mass accuracy typically better than 5 ppm using modern instrumentation [2]. This technique is particularly valuable for distinguishing this compound from isobaric compounds in complex musk extracts.

Tandem Mass Spectrometry: MS/MS techniques using collision-induced dissociation provide additional structural information and enhance specificity in complex matrices. Common fragmentation pathways include neutral losses of •CH3 (15 Da), C2H4 (28 Da), and cleavage of the macrocyclic ring system [5].

Complementary Spectroscopic Techniques

While mass spectrometry offers exceptional sensitivity, orthogonal techniques provide complementary structural information:

Nuclear Magnetic Resonance (NMR): Although challenging for direct hyphenation with chromatography, NMR provides definitive structural elucidation. Key ¹H NMR signatures include: a singlet at δ 0.9-1.1 ppm ((R)-3-methyl group), multiplets at δ 2.0-2.5 ppm (aliphatic protons in the macrocycle), and multiplets at δ 7.0-8.5 ppm (pyridine ring protons) [1]. ¹³C NMR shows characteristic signals between δ 120-150 ppm for the pyridine carbons [1].

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra reveal functional group characteristics, with key absorptions at approximately 1590 cm⁻¹ (C=N and C=C stretching in the pyridine ring), 1460 cm⁻¹ (C-H bending), and 2850-2950 cm⁻¹ (aliphatic C-H stretching) [1]. LC-FTIR coupling remains challenging due to mobile phase interference but can be achieved through solvent elimination interfaces [5].

Integrated Analytical Workflows and Applications

Complete Method Workflows

Effective this compound analysis requires integration of sample preparation, separation, and detection into optimized workflows:

Diagram 1: Integrated analytical workflow for this compound identification showing the complete process from sample preparation to final confirmation

Quality Control and Quantitative Analysis

Robust quantification of this compound requires careful method validation and quality control measures:

Calibration Standards: Prepare this compound calibration standards in the range of 0.1-100 μg/mL using the sample solvent matrix. The compound shows good linear response (R² > 0.99) in both GC-MS and LC-MS systems [2]. For absolute quantification, stable isotope-labeled internal standards (when available) provide the highest accuracy.

Method Validation Parameters: Established methods should demonstrate: accuracy (80-118% recovery), precision (RSD < 15%), limits of detection (LOD < 0.1 ng/g), and limits of quantification (LOQ < 5 ng/g) [3] [2]. Matrix effects should be carefully evaluated, particularly for biological samples.

HPTLC Screening: For rapid quality assessment, High-Performance Thin-Layer Chromatography provides efficient screening. Employ silica gel 60F254 plates with vanillin-sulfuric acid derivatization, yielding Rf values of approximately 0.6-0.7 in hexane-ethyl acetate systems [2]. This technique is particularly valuable for authentication of musk raw materials and detection of adulteration.

Table 3: Analytical Techniques for this compound Identification and Their Applications

| Technique | Key Parameters | Applications | Limitations |

|---|---|---|---|

| GC-MS | EI ionization, m/z 231→216→150 | Routine analysis, quality control | Requires volatility, thermal stability |

| LC-MS/MS | ESI/APCI, MRM transitions | Complex matrices, quantification | Matrix effects, ion suppression |

| GC-HRMS | Exact mass 231.1987 Da | Definitive identification, unknown screening | Cost, operational complexity |

| HPTLC | Rf 0.6-0.7, vanillin-sulfuric acid | Rapid screening, authentication | Limited resolution, semi-quantitative |

Troubleshooting and Method Optimization

Successful this compound analysis requires attention to potential methodological challenges:

Matrix Interference Issues: Complex biological matrices from musk deer secretions contain numerous interfering compounds including fats, sterols, and waxes [2]. Implement additional cleanup steps such as freezing lipid precipitation (-20°C for 2 hours followed by centrifugation) or increase selective washing during SPE procedures.

Recovery Optimization: If this compound recovery falls below acceptable levels (<80%), evaluate extraction efficiency using different solvent systems (dichloromethane or acetone), extend extraction time, or incorporate ultrasound-assisted extraction (30-40°C for 15 minutes) [3].

Chromatographic Resolution: For co-elution issues with structurally similar compounds, modify temperature ramp rates in GC (slower ramps around expected retention window) or adjust mobile phase gradient profiles in LC (shallower gradients) to improve separation.

Sensitivity Enhancement: For trace analysis, employ concentration techniques such as nitrogen evaporation at 40°C (reconstitute in smaller volumes), implement large volume injection in GC, or use more selective MRM transitions in MS/MS detection.

The analytical methods described provide a comprehensive toolkit for researchers investigating this compound in various contexts. These protocols enable reliable identification and quantification supporting applications in fragrance authentication, traditional medicine quality control, and biochemical research. Method selection should be guided by specific application requirements, available instrumentation, and the required balance between throughput and analytical rigor.

References

- 1. Buy this compound | 501-08-6 [smolecule.com]

- 2. Development of quality standards of musk raw material and... [journals.lww.com]

- 3. Matrix Solid-Phase Dispersion Procedure for Determination of ... [pmc.ncbi.nlm.nih.gov]

- 4. Solid Phase Extraction Guide [thermofisher.com]

- 5. Introduction to hyphenated techniques and their ... [pmc.ncbi.nlm.nih.gov]

Introduction to Muscopyridine and Network Pharmacology

Muscopyridine is a bioactive pyridine alkaloid identified in Moschus (musk) [1]. It is one of several compounds, including muscone and various steroids, believed to contribute to the observed anti-inflammatory and antiviral effects of musk in traditional medicine [2].

Network Pharmacology is a powerful method that moves beyond the traditional "one drug, one target" paradigm. It is particularly suited for studying natural products like this compound, as it can predict multiple targets and pathways simultaneously, providing a systems-level view of its pharmacological effects [1] [3].

Protocol: A Workflow for Network Pharmacology Analysis

The following workflow outlines the key stages of a network pharmacology study. You can use this as a practical roadmap for your research.

Detailed Experimental Procedures

Step 1: Compound Target Prediction

- Objective: To identify the putative protein targets of this compound.

- Methods:

- Database Search: Retrieve the canonical SMILES or 3D structure of this compound (CID: 193306) from the PubChem Database [3].

- Target Prediction: Input the molecular structure into the Swiss Target Prediction platform. This tool predicts potential protein targets based on chemical similarity and pharmacophore models [3].

- Target Standardization: Unify the predicted target names by converting them to official gene symbols using the UniProtKB database [3].

Step 2: Disease Target Collection

- Objective: To gather genes known to be associated with the disease of interest (e.g., VRTIs or Ischemic Stroke).

- Methods:

| Database | Purpose | Suggested Filter/Setting |

|---|---|---|

| GeneCards | Primary source of disease genes | Relevance score ≥ 10 [1] |

| DisGeNET | Integrates data from multiple sources | Use default settings [3] |

| OMIM | Catalog of human Mendelian disorders | Use default settings [1] [3] |

| TTD | Therapeutic Target Database | Use default settings [1] [3] |

| MalaCards | Integrated database of human diseases | Use default settings [3] |

Step 3: Network Construction and Core Target Analysis

- Objective: To identify the overlapping targets between this compound and the disease, and to find the most important "hub" targets.

- Methods:

- Venn Diagram: Use a tool like the Venny website to find the intersection between drug-predicted targets and disease-related targets. These common targets are the potential therapeutic targets [3].

- Protein-Protein Interaction (PPI) Network:

- Input the common targets into the STRING database (set species to "Homo sapiens," minimum interaction score > 0.4) [3].

- Export the PPI data and import it into Cytoscape software for visualization and analysis.

- Use the CytoNCA plugin in Cytoscape to calculate network centrality measures (Degree, Betweenness, etc.). Targets with high values across multiple parameters are considered hub targets [1].

Step 4: Functional and Pathway Enrichment Analysis

- Objective: To understand the biological functions and signaling pathways enriched in the core target set.

- Methods:

- Tool: Use the Metascape database [3].

- Input: The list of core/hub targets.

- Analysis:

- Gene Ontology (GO): Analyze Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). For VRTIs, expect enrichment in processes like "regulation of apoptosis" and "response to virus" [2].

- Kyoto Encyclopedia of Genes and Genomes (KEGG): Identify key signaling pathways. Research on musk has implicated pathways such as PI3K-Akt, MAPK, and Rap1 signaling [3].

Step 5: Molecular Docking Validation

- Objective: To computationally validate and visualize the binding affinity between this compound and the top hub targets.

- Methods:

- Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem) and convert it to PDBQT format using AutoDockTools [3].

- Protein Preparation: Download the 3D crystal structure of the target protein (e.g., MAPK3) from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, add hydrogen atoms, and also convert to PDBQT format [3].

- Docking Simulation: Perform docking using AutoDock Vina. A binding energy < -5.0 kcal/mol typically indicates a stable binding interaction. Results can be visualized with PyMOL software [3].

Data Presentation and Key Findings

The following table summarizes potential core targets and pathways for this compound in VRTIs, based on integrative pharmacology studies of its source material, Moschus [1] [2].

| Potential Key Target | Known Function in VRTIs | Associated Pathway |

|---|---|---|

| MAPK3 | Regulates viral replication, apoptosis, and host immune responses [1]. | MAPK signaling pathway [3] |

| MCL1 | An anti-apoptotic protein; downregulation may promote death of infected cells [1]. | Apoptosis pathway |

| CDK2 | Involved in cell cycle progression; can be co-opted by viruses [1]. | Cell cycle pathway |

| SRC | Non-receptor tyrosine kinase; involved in inflammatory signaling [3]. | PI3K-Akt signaling pathway [3] |

The interactions between this compound, its key targets, and their associated pathways can be visualized as follows:

Discussion and Conclusion

Network pharmacology provides a powerful framework for deconstructing the complex mechanisms of natural products like this compound. The proposed protocol, from target prediction to molecular docking, generates testable hypotheses about its multi-target action against diseases such as VRTIs and ischemic stroke.

Key findings from related research suggest that the therapeutic effects of musk compounds may be achieved by downregulating critical host genes like MCL1, MAPK3, and CDK2, which are involved in apoptosis, immune response, and viral replication [1] [2]. Furthermore, steroid compounds in musk, such as testosterone, have shown strong binding to key targets, suggesting this compound may act in concert with other compounds [1] [2].

Future work should focus on experimental validation (e.g., in vitro cell assays, RT-PCR) of the predicted targets and pathways to confirm these computational insights [3].

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Muscopyridine for Drug Discovery

Introduction to Molecular Docking Principles and Applications

Molecular docking has become an indispensable tool in modern computational drug discovery, enabling researchers to predict how small molecule ligands like muscopyridine interact with biological targets at the atomic level. This technique employs sophisticated search algorithms and scoring functions to predict the binding conformation and affinity of ligand-receptor complexes, substantially reducing the time and cost associated with experimental drug screening. The fundamental principle underpinning molecular docking is the "lock and key" hypothesis, which proposes that ligands geometrically and chemically complement their target binding sites, though modern approaches also incorporate induced fit effects where both ligand and receptor adjust their conformations to achieve optimal binding.

This compound, a macrocyclic ketone analog found in musk deer secretions, presents an intriguing candidate for computational studies due to its complex structure and potential bioactivities. While this compound itself has not been extensively studied in modern literature, its structural relative muscone has demonstrated significant anti-inflammatory, neuroprotective, and cardioprotective effects in experimental studies, suggesting potential therapeutic applications for this compound that warrant investigation through molecular docking approaches. The application of molecular docking to study this compound enables researchers to rapidly screen this compound against multiple therapeutic targets, hypothesize its mechanism of action, and optimize its structure for enhanced potency and selectivity—all before committing resources to complex synthetic pathways or biological testing.

Molecular Docking Fundamentals

Key Principles and Methodological Considerations

Molecular docking operates through two fundamental computational processes: conformational search and binding affinity prediction. The conformational search involves exploring the possible orientations and conformations of a ligand within a defined binding site of a target protein, while scoring functions rank these poses based on their estimated binding affinities. Docking approaches range from rigid-body docking, where both ligand and receptor are treated as fixed entities, to flexible docking, which allows ligand flexibility and may incorporate limited protein flexibility—a critical consideration for accurately modeling this compound's interactions given its flexible macrocyclic structure.